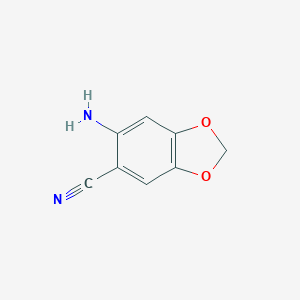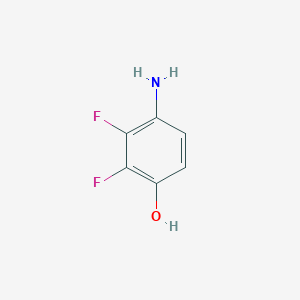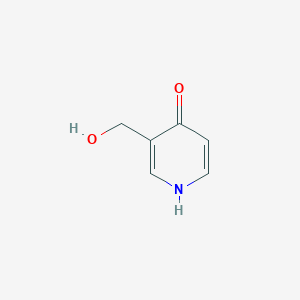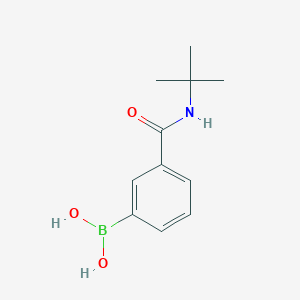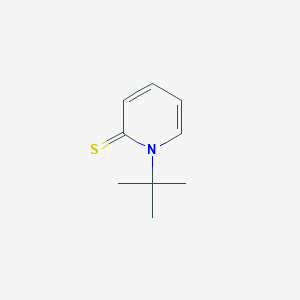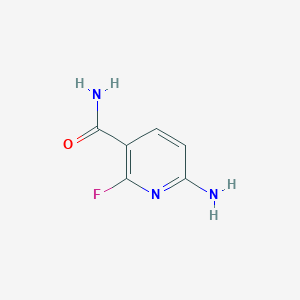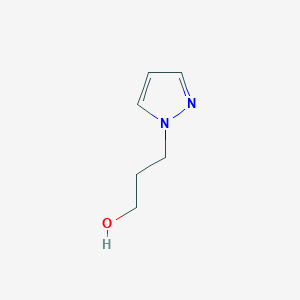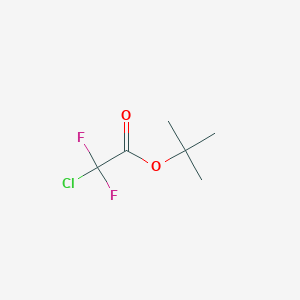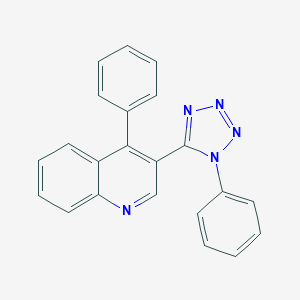
4-Phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is a heterocyclic aromatic organic compound with the molecular formula C22H15N5. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. This compound is known for its unique structural features, which include a quinoline core substituted with a phenyl group and a tetrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)-, can be achieved through various methods. One common approach involves the cyclization of amino acetophenone and phenylacetylene in the presence of a catalyst such as Zn(OTf)2 under microwave irradiation . This method is advantageous due to its efficiency and the use of green chemistry principles.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and cost-effective methods. These may include one-pot reactions, solvent-free conditions, and the use of recyclable catalysts. For instance, the use of ionic liquids and ultrasound-promoted synthesis are gaining popularity due to their environmental benefits and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives. These products have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antimalarial, and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. The compound’s antimalarial activity is linked to its ability to interfere with the heme detoxification pathway in Plasmodium species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with similar properties.
Pyrazoline: A heterocyclic compound with notable fluorescent properties.
Uniqueness
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is unique due to the presence of both a quinoline core and a tetrazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for drug development and other applications .
Propriétés
Numéro CAS |
161464-70-6 |
|---|---|
Formule moléculaire |
C22H15N5 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C22H15N5/c1-3-9-16(10-4-1)21-18-13-7-8-14-20(18)23-15-19(21)22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H |
Clé InChI |
KVXXQLBODLNMBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
Synonymes |
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)

